molecular formula C14H10Cl2O2 B14649095 [5-Chloro-2-(hydroxymethyl)phenyl](2-chlorophenyl)methanone CAS No. 52220-78-7

[5-Chloro-2-(hydroxymethyl)phenyl](2-chlorophenyl)methanone

Cat. No.: B14649095
CAS No.: 52220-78-7
M. Wt: 281.1 g/mol
InChI Key: KTSLQVGGRYSESF-UHFFFAOYSA-N
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Description

5-Chloro-2-(hydroxymethyl)phenylmethanone is an organic compound with the molecular formula C14H10Cl2O2. This compound is characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to a benzophenone structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(hydroxymethyl)phenylmethanone typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(hydroxymethyl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(hydroxymethyl)phenylmethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 5-Chloro-2-(hydroxymethyl)phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’-chloro-5-nitrobenzophenone
  • 2-Methylamino-2’,5-dichlorobenzophenone
  • 5-Chloro-2-(methylamino)phenyl(2-chlorophenyl)methanone

Uniqueness

Compared to similar compounds, 5-Chloro-2-(hydroxymethyl)phenylmethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

52220-78-7

Molecular Formula

C14H10Cl2O2

Molecular Weight

281.1 g/mol

IUPAC Name

[5-chloro-2-(hydroxymethyl)phenyl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C14H10Cl2O2/c15-10-6-5-9(8-17)12(7-10)14(18)11-3-1-2-4-13(11)16/h1-7,17H,8H2

InChI Key

KTSLQVGGRYSESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)CO)Cl

Origin of Product

United States

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